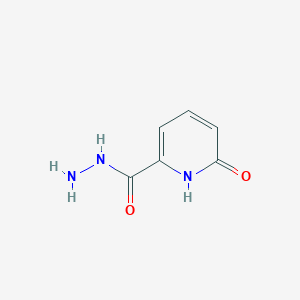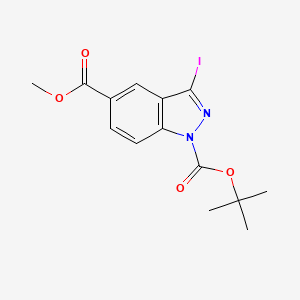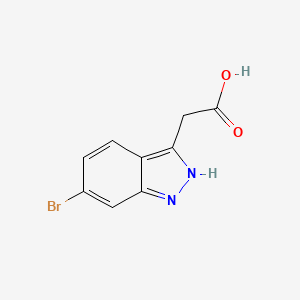
6-Hydroxypicolinohydrazide
Vue d'ensemble
Description
6-Hydroxypicolinohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and as a ligand in coordination chemistry. It is related to 6-hydroxypicolinic acid, which is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The hydrazide functionality of this compound offers additional reactivity, making it a valuable building block in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of compounds related to this compound has been explored in several studies. For instance, a one-pot synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids has been developed, utilizing a sequential coupling/cyclization reaction with β-hydroxylamines . Additionally, 6-hydroxypicolinamide ligands have been synthesized from 6-hydroxypicolinic acid and anilines, demonstrating their utility in Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines . These syntheses highlight the reactivity of the hydroxypicolinic acid framework and its derivatives in forming complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of this compound and related compounds is characterized by the presence of a pyridine ring substituted with hydroxyl and amide or hydrazide groups. This structure is conducive to forming hydrogen bonds and coordinating with metal ions, which is essential for its role as a ligand in metal complexes. The hydrogen-bonded network formed between 6-hydroxyquinoline, a related compound, and acetic acid has been characterized using time-resolved fluorescence techniques, demonstrating the importance of such interactions in the excited-state dynamics of these molecules .
Chemical Reactions Analysis
The chemical reactivity of this compound and its analogs is diverse. Electrophilic substitution reactions, such as iodination, aminomethylation, and azo-coupling, have been studied with 5-hydroxypicolinic acid, leading to various substituted derivatives . These reactions are influenced by the presence of functional groups on the pyridine ring, which can affect the reactivity and selectivity of the substitution. The conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. involves enzyme-catalyzed hydroxylation and decarboxylation steps, indicating the potential for biocatalytic transformations involving hydroxypicolinic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the solid-phase synthesis of 6-hydroxy-2,4-diaminoquinazolines demonstrates the utility of 6-hydroxypicolinic acid derivatives in generating libraries of compounds with potential pharmacological activities . The fluorescence properties of these compounds can be highly selective, as shown by a diarylethene derivative with a 6-(hydroxymethyl)picolinohydrazide unit, which acts as a selective fluorescent sensor for Al3+ ions . These properties are crucial for the development of new materials and sensors based on this compound and its analogs.
Applications De Recherche Scientifique
Antioxidant Analysis
6-Hydroxypicolinohydrazide is relevant in the study of antioxidants and their implications across various fields like food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Hydroxyl Radical Antioxidant Capacity (HORAC) test, which assess antioxidant activity, might utilize compounds like this compound. These methods are critical in determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Tubulin Polymerization Inhibition
Studies on compounds synthesized from indanones and phenyl isothiocyanates, which might be structurally related to this compound, show promise in inhibiting tubulin polymerization. This is significant for antiproliferative activity toward human cancer cells, suggesting potential applications in cancer research (Minegishi et al., 2015).
Neuroprotective Effects
Research involving similar compounds like 6-hydroxydopamine indicates potential neuroprotective effects, which might be applicable to this compound. Such compounds are used to examine effects on dopaminergic pathways in Parkinson's disease models, suggesting potential relevance in neurological research (Barrachina et al., 2003).
Enzyme Reactions in Bacterial Metabolism
This compound's structural analogs have been studied in the context of bacterial metabolism. For example, enzymes like quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase, involved in converting quinolinic acid to 6-hydroxypicolinic acid, might provide insights into microbial processes and environmental bioremediation (Uchida et al., 2003).
Synthesis of Pyridopyrazine-1,6-diones
Research into the synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids through a one-pot coupling/cyclization reaction highlights a potential application in chemical synthesis and pharmaceutical development (Tran et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
6-oxo-1H-pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-5(10)8-4/h1-3H,7H2,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEOSYDKXYCEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669388 | |
| Record name | 6-Oxo-1,6-dihydropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956386-24-6 | |
| Record name | 6-Oxo-1,6-dihydropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030697.png)
![(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl](/img/structure/B3030699.png)



![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3030707.png)




![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)